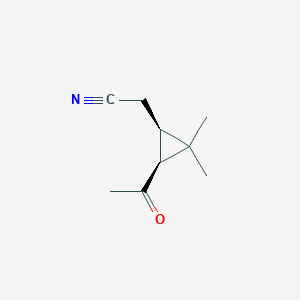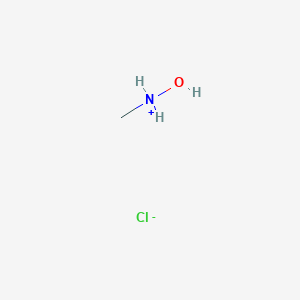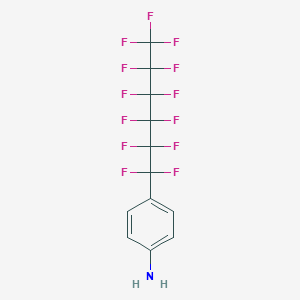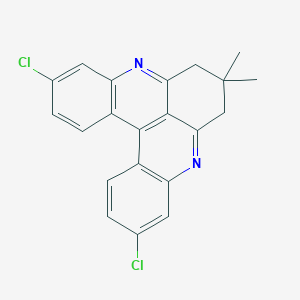
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- is a heterocyclic compound with potential applications in scientific research. This compound has attracted attention due to its unique structure and potential biological activities.
作用机制
The mechanism of action of 6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- is not fully understood. However, studies have suggested that this compound may act by inhibiting DNA topoisomerase II, an enzyme involved in DNA replication and repair. It may also inhibit the activity of protein kinase C, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- has been shown to exhibit a range of biochemical and physiological effects. Studies have reported its ability to induce apoptosis, inhibit cell proliferation, and reduce inflammation. This compound has also been shown to have anti-microbial activity against a range of bacteria and fungi.
实验室实验的优点和局限性
The advantages of using 6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- in lab experiments include its unique structure and potential biological activities. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities, making it a potentially valuable tool in drug discovery and development. However, the limitations of using this compound in lab experiments include its low solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for research on 6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl-. These include:
1. Further investigation of its mechanism of action to better understand its potential therapeutic applications.
2. Development of more efficient synthesis methods to increase yield and reduce cost.
3. Exploration of its potential as a photosensitizer for photodynamic therapy.
4. Investigation of its potential as an inhibitor of protein kinase C in the treatment of cancer and other diseases.
5. Study of its potential for use in combination therapies with other anti-cancer drugs.
6. Investigation of its potential as an anti-microbial agent for the treatment of bacterial and fungal infections.
In conclusion, 6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- is a heterocyclic compound with potential applications in scientific research. Its unique structure and potential biological activities make it a valuable tool in drug discovery and development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- involves the reaction of 3,4-dichloroaniline with 2,3-dichloro-1,4-naphthoquinone in the presence of a base. The resulting product is then subjected to reduction and cyclization to obtain the final compound. This synthesis method has been optimized and can be carried out on a large scale.
科学研究应用
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- has potential applications in scientific research. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been reported to have potential as a photosensitizer for photodynamic therapy. Additionally, this compound has been studied for its potential to inhibit protein kinase C, an enzyme involved in many cellular processes.
属性
CAS 编号 |
132934-43-1 |
|---|---|
产品名称 |
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- |
分子式 |
C21H16Cl2N2 |
分子量 |
367.3 g/mol |
IUPAC 名称 |
5,17-dichloro-11,11-dimethyl-8,14-diazapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,8,13,15(20),16,18-nonaene |
InChI |
InChI=1S/C21H16Cl2N2/c1-21(2)9-17-20-18(10-21)25-16-8-12(23)4-6-14(16)19(20)13-5-3-11(22)7-15(13)24-17/h3-8H,9-10H2,1-2H3 |
InChI 键 |
IDGWSJLGZXKYTN-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC3=C(C=CC(=C3)Cl)C4=C2C(=NC5=C4C=CC(=C5)Cl)C1)C |
规范 SMILES |
CC1(CC2=NC3=C(C=CC(=C3)Cl)C4=C2C(=NC5=C4C=CC(=C5)Cl)C1)C |
其他 CAS 编号 |
132934-43-1 |
同义词 |
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)

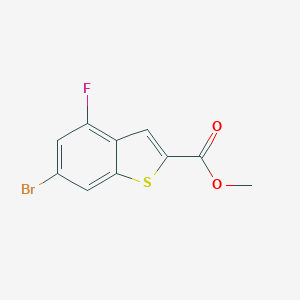
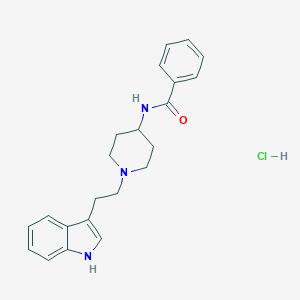
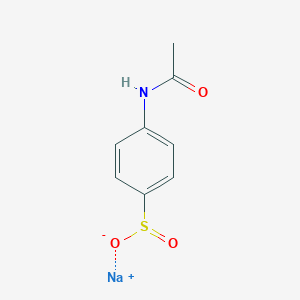



![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)
